molecular formula C57H82O26 B013625 Chromomycin a3 CAS No. 7059-24-7

Chromomycin a3

Cat. No.: B013625
CAS No.: 7059-24-7
M. Wt: 1183.2 g/mol
InChI Key: ZYVSOIYQKUDENJ-YFPVUNPNSA-N
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Description

Chromomycin A3 is a glycosidic antineoplastic antibiotic isolated from the bacterium Streptomyces griseus. this compound reversibly binds to guanine-cytosine (G-C) base pairs in the minor groove of DNA, thereby inhibiting RNA synthesis. This agent is used as a fluorescent chromosome dye. (NCI04)
Glycosidic antibiotic from Streptomyces griseus used as a fluorescent stain of DNA and as an antineoplastic agent.

Mechanism of Action

Target of Action

Chromomycin A3, also known as Toyomycin, is an anthraquinone antibiotic glycoside produced by the fermentation of a certain strain of Streptomyces griseus . The primary target of this compound is DNA, specifically the GC-rich sequences . In the presence of divalent cations such as Mg2+ ions, this compound binds reversibly to DNA .

Mode of Action

This compound interacts with its target, DNA, by forming dimeric complexes with divalent cations, such as Mg2+ . This complex strongly binds to the GC-rich sequence of DNA, inhibiting DNA replication and transcription . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.

Biochemical Pathways

The binding of this compound to DNA affects the biochemical pathways involved in DNA replication and transcription . By inhibiting these processes, this compound disrupts the normal cell cycle, leading to potential antitumor activity .

Result of Action

The result of this compound’s action is the inhibition of DNA replication and transcription . This can lead to cell cycle disruption and potential antitumor activity . Additionally, this compound has been reported to suppress a set of specificity protein 1 (SP1)-related anti-apoptotic proteins, effectively inhibiting cell proliferation .

Action Environment

The action of this compound is influenced by the presence of divalent cations, such as Mg2+ . These ions are necessary for this compound to form dimeric complexes that can bind to DNA Therefore, the concentration and availability of these ions in the environment can influence the action, efficacy, and stability of this compound

Biochemical Analysis

Biochemical Properties

Chromomycin A3 has a strong affinity for DNA, particularly for GC-rich sequences . In the presence of divalent cations such as Mg2+, this compound binds reversibly to DNA . This binding inhibits transcription and acts as a DNA binding dye . It also antagonizes enhanced DNA binding of the transcription factors Sp1 and Sp3 to their cognate GC box, induced by oxidative stress or DNA damage .

Cellular Effects

This compound has been shown to suppress cell proliferation in vitro in the nanomolar range . At low doses, it inhibits cell cycle progression at the S phase, while at higher doses, it promotes caspase-dependent apoptosis . The effects of this compound on apoptosis are through the suppression of Sp1-related anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GC-rich sequence of DNA in the presence of divalent cations, inhibiting DNA replication and transcription . It also suppresses a set of specificity protein 1 (SP1)-related anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound binds reversibly to DNA, suggesting that its effects may vary over time depending on the presence of divalent cations and the state of the cells .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. It has been shown to suppress cholangiocarcinoma growth in a xenograft mouse model .

Subcellular Localization

This compound is known to bind to DNA, suggesting that its primary subcellular localization is in the nucleus

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Chromomycin a3 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4,6-diamino-2-phenylpteridine", "4-methoxyphenol", "2,4-dihydroxybenzaldehyde", "1,3-dimethylbarbituric acid", "3-methyl-2-butanone", "sodium hydroxide", "acetic acid", "sodium borohydride", "hydrochloric acid", "potassium hydroxide", "acetic anhydride", "thionyl chloride", "phosphorus oxychloride", "triethylamine", "chromic acid", "acetonitrile", "methanol", "ethyl acetate" ], "Reaction": [ "The first step involves the condensation of 4,6-diamino-2-phenylpteridine with 4-methoxyphenol in the presence of 2,4-dihydroxybenzaldehyde as a catalyst to form a Schiff base.", "The Schiff base is then reduced using sodium borohydride to form a secondary amine.", "The resulting secondary amine is then reacted with 1,3-dimethylbarbituric acid in the presence of 3-methyl-2-butanone and sodium hydroxide to form a barbiturate derivative.", "The barbiturate derivative is then reacted with acetic anhydride and triethylamine to form an acetylated derivative.", "The acetylated derivative is then reacted with thionyl chloride and phosphorus oxychloride to form a chlorinated derivative.", "The chlorinated derivative is then reacted with potassium hydroxide to form a phenolate derivative.", "The phenolate derivative is then reacted with chromic acid in acetonitrile to form Chromomycin a3.", "The final product is purified through several recrystallization steps using methanol and ethyl acetate." ] }

CAS No.

7059-24-7

Molecular Formula

C57H82O26

Molecular Weight

1183.2 g/mol

IUPAC Name

[6-[[6-[4-[4-[(4S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22?,23?,24?,25?,26?,27?,32?,33?,35?,36?,37?,38?,39?,40?,41?,42?,46?,47?,48?,52?,53?,54?,55?,56?,57-/m0/s1

InChI Key

ZYVSOIYQKUDENJ-YFPVUNPNSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8C[C@](C(C(O8)C)OC(=O)C)(C)O)O

SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

Appearance

Yellow powder

7059-24-7

Pictograms

Acute Toxic; Health Hazard

Synonyms

Chromomycin A3
Toyomicin
Toyomycin

Origin of Product

United States

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